1,2-Oxazole-4-sulfonyl chloride
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Overview
Description
1,2-Oxazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 933740-94-4 . It has a molecular weight of 167.57 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C3H2ClNO3S . The structure of oxazole derivatives plays a pivotal role in delineating their biological activities .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 290.7±13.0 °C and a predicted density of 1.641±0.06 g/cm3 . The compound has a predicted pKa of -8.03±0.50 .
Scientific Research Applications
Synthesis of Derivatives
- Amidophenacylating Reagents in Synthesis : Derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole were synthesized using available amidophenacylating reagents, and by oxidative chlorination, 1,3-oxazole-4-sulfonyl chlorides were obtained. These were used to prepare corresponding sulfonamides (Kornienko et al., 2014).
Reactions with Amino Compounds
- Reaction with 5-Amino-1H-Pyrazoles and 1H-1,2,4-Triazole : 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides react with 5-amino-1H-pyrazoles and 1H-1,2,4-triazole, leading to the formation of new heterocyclic systems (Kornienko et al., 2014).
Solid-Phase Synthesis
- Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones : Polymer-supported sulfonyl chloride is used for the solid-phase synthesis of 1,3-oxazolidin-2-ones. This method focuses on attaching 1,2-diols to the solid support and reacting with p-toluenesulfonyl isocyanate for the synthesis of oxazolidinones (Holte, Thijs, & Zwanenburg, 1998).
Sulfonylation and Cyclization Processes
- Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles : A method for synthesizing 4-sulfonyl-1,2,3-triazoles using a sequential aerobic copper-catalyzed sulfonylation and Dimroth cyclization process has been developed. This process is significant due to the bioactivities and applications of 4-sulfonyl-1,2,3-triazole scaffolds as anion binders (Van Hoof, Pulikkal Veettil, & Dehaen, 2021).
Synthesis of Extended Oxazoles
- Synthesis of Extended Oxazoles : The α-sulfonyl anion of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole reacts smoothly with diverse alkyl halides, leading to extended oxazoles. This study also explored the reductive desulfonylation of these products (Patil & Luzzio, 2016).
Novel Heterocyclic Systems
- Facile Synthesis of Thiooxazoles and Oxazole Sulfonyl Chlorides : An expedient method for the direct conversion of acyl isothiocyanates to thiooxazoles and oxazole sulfonyl chlorides is described, leading to novel sulfur-containing heterocyclic systems (Trujillo et al., 2015).
Reactivity Towards Sulfonyl Chlorides
- Reactivity of 1,2,3-Triazoles Towards Sulfonyl Chlorides : The study explores the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, leading to the formation of mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. This reactivity is influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride (Beryozkina et al., 2015).
Safety and Hazards
1,2-Oxazole-4-sulfonyl chloride is classified as dangerous . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, wearing protective equipment, and washing thoroughly after handling .
Future Directions
Oxazole derivatives, including 1,2-Oxazole-4-sulfonyl chloride, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules, and their presence often imparts preferential specificities in their biological responses . Therefore, the synthesis and study of oxazole derivatives are expected to continue to be an interesting field in the future .
properties
IUPAC Name |
1,2-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO3S/c4-9(6,7)3-1-5-8-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUGUGPSTFTDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933740-94-4 |
Source
|
Record name | 1,2-oxazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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